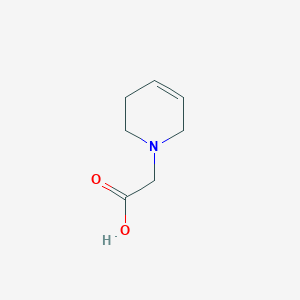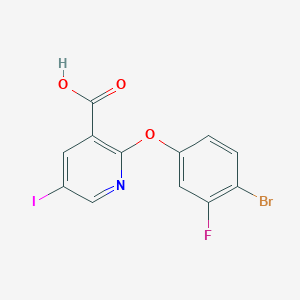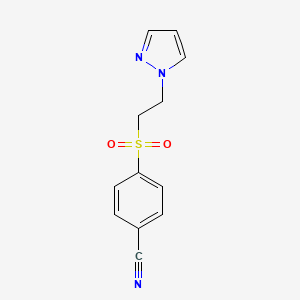
4-(Naphthalen-1-YL)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-1-YL)-3-buten-2-one is an organic compound characterized by a naphthalene ring attached to a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-YL)-3-buten-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 1-naphthaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction mixture is stirred under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation remains a viable method for large-scale synthesis. The use of microwave-assisted synthesis can be scaled up to industrial levels, providing an efficient route for production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-1-YL)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce naphthyl alcohols.
Applications De Recherche Scientifique
4-(Naphthalen-1-YL)-3-buten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-1-YL)-3-buten-2-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-ylmethanone: Similar structure but lacks the butenone moiety.
Naphthalen-1-ylacetic acid: Contains a carboxylic acid group instead of the butenone moiety.
Naphthalen-1-ylmethylamine: Features an amine group in place of the butenone moiety.
Uniqueness
4-(Naphthalen-1-YL)-3-buten-2-one is unique due to the presence of both a naphthalene ring and a butenone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C14H12O |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4-naphthalen-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3 |
Clé InChI |
OYYZOYHZDFGMKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8346864.png)










![Ethyl N-[1-(4-chlorophenyl)-2-propanyl]-beta-alaninate](/img/structure/B8346946.png)
